(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a trifluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 3,4,5-trifluorobenzene.
Grignard Reaction: A Grignard reagent is prepared from 3,4,5-trifluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture obtained from the Grignard reaction is subjected to chiral resolution using a suitable chiral agent, such as tartaric acid, to isolate the (1R,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective chiral resolution techniques, are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexanone.
Reduction: (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexane.
Substitution: Various substituted trifluorophenyl derivatives depending on the reaction conditions.
Scientific Research Applications
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a model compound for studying the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(4-Fluorophenyl)cyclohexan-1-ol
- (1R,2S)-2-(3,5-Difluorophenyl)cyclohexan-1-ol
- (1R,2S)-2-(3,4-Difluorophenyl)cyclohexan-1-ol
Uniqueness
(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclohexan-1-ol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds with fewer fluorine atoms
Properties
IUPAC Name |
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8,11,16H,1-4H2/t8-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRKMVMQTVIBJN-GZMMTYOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=C(C(=C2)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC(=C(C(=C2)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.